molecular formula C23H23FN4OS B2512577 N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251622-55-5

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2512577
CAS No.: 1251622-55-5
M. Wt: 422.52
InChI Key: LLSODNCGXAKMBB-UHFFFAOYSA-N
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Description

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-fluorophenylthiourea and a suitable aldehyde.

    Piperidine Ring Formation: The piperidine ring is often formed via cyclization reactions involving amines and carbonyl compounds.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Final Coupling: The final step involves coupling the pyrimidine and piperidine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(6-((3-chlorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide
  • N-benzyl-1-(6-((3-methylphenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-benzyl-1-(6-((3-fluorophenyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-benzyl-1-[6-(3-fluorophenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4OS/c24-19-7-4-8-20(13-19)30-22-14-21(26-16-27-22)28-11-9-18(10-12-28)23(29)25-15-17-5-2-1-3-6-17/h1-8,13-14,16,18H,9-12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSODNCGXAKMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=CC(=NC=N3)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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